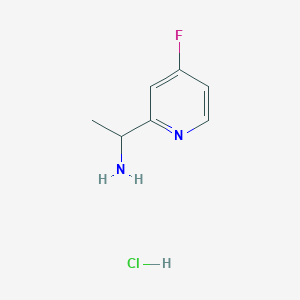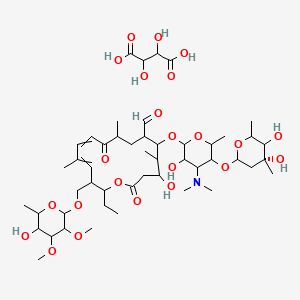
Tylosin tartrate CRS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tylosin tartrate CRS is a reference standard used primarily in laboratory tests as prescribed by the European Pharmacopoeia. It is a macrolide antibiotic derived from the bacterium Streptomyces fradiae. Tylosin tartrate is known for its effectiveness against a variety of gram-positive bacteria and mycoplasma organisms .
準備方法
Synthetic Routes and Reaction Conditions: Tylosin tartrate is synthesized through a fermentation process involving Streptomyces fradiae. The fermentation broth is then subjected to various purification steps, including solvent extraction and crystallization, to obtain tylosin tartrate in its pure form .
Industrial Production Methods: Industrial production of tylosin tartrate involves large-scale fermentation followed by downstream processing to isolate and purify the compound. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize yield .
化学反応の分析
Types of Reactions: Tylosin tartrate undergoes several types of chemical reactions, including:
Oxidation: Tylosin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in tylosin.
Substitution: Substitution reactions can introduce different functional groups into the tylosin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of tylosin that may have altered biological activity or stability .
科学的研究の応用
Tylosin tartrate CRS has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in studies involving bacterial protein synthesis and antibiotic resistance.
Medicine: Investigated for its potential use in treating infections caused by gram-positive bacteria and mycoplasma.
Industry: Utilized in the veterinary industry to prevent and treat infections in livestock
作用機序
Tylosin tartrate exerts its effects by binding to the 23S rRNA in the 50S ribosomal subunit of bacteria. This binding inhibits mRNA-directed protein synthesis, effectively stopping bacterial growth. The molecular targets include the ribosomal proteins and rRNA, which are crucial for protein synthesis .
類似化合物との比較
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Clarithromycin: Similar to erythromycin but with improved acid stability and oral bioavailability.
Uniqueness: Tylosin tartrate is unique in its high efficacy against mycoplasma organisms and its specific use in veterinary medicine. Its fermentation-based production also distinguishes it from other synthetic antibiotics .
特性
分子式 |
C49H81NO23 |
|---|---|
分子量 |
1052.2 g/mol |
IUPAC名 |
2,3-dihydroxybutanedioic acid;6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-diene-7-carbaldehyde |
InChI |
InChI=1S/C45H75NO17.C4H6O6/c1-13-32-29(21-57-44-41(56-12)40(55-11)36(51)25(5)59-44)16-22(2)14-15-30(48)23(3)17-28(20-47)38(24(4)31(49)18-33(50)61-32)63-43-37(52)35(46(9)10)39(26(6)60-43)62-34-19-45(8,54)42(53)27(7)58-34;5-1(3(7)8)2(6)4(9)10/h14-16,20,23-29,31-32,34-44,49,51-54H,13,17-19,21H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/t23?,24?,25?,26?,27?,28?,29?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45-;/m1./s1 |
InChIキー |
OOUBJGFRKYSIEG-OWNMZGHDSA-N |
異性体SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)C=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


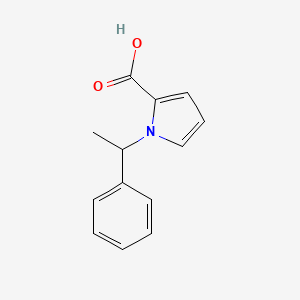
![(7R)-7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14783637.png)
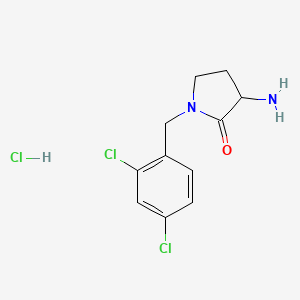
![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-4,5,6,7a-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B14783684.png)
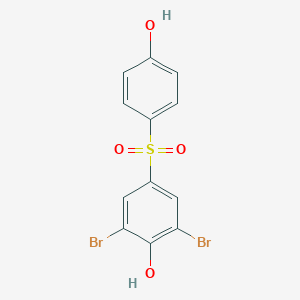
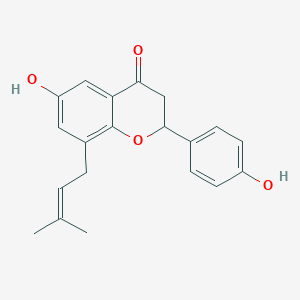
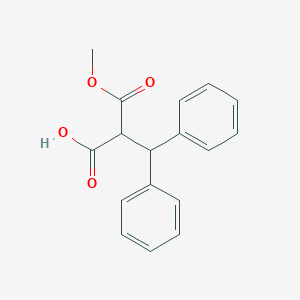
![4-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14783702.png)
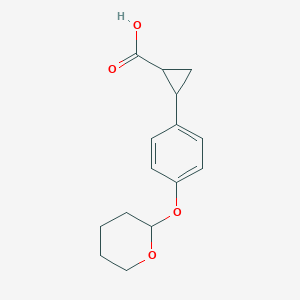
![N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide](/img/structure/B14783716.png)
![(3aS,3bR,4R,9aR,9bS,11aS)-4,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14783720.png)

![(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14783730.png)
